Pyrimidine, 2,4-diamino-5-((5,6-dimethoxy-3-pyridyl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of pyrimidine, 2,4-diamino-5-((5,6-dimethoxy-3-pyridyl)methyl)- involves several steps. One common method includes the reaction of trifluorinated 2-bromoenones with aryl- and alkylamidines, which provides trifluoromethylated pyrimidines via an aza-Michael addition-intramolecular cyclization-dehydrohalogenation/dehydration cascade reaction . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
Pyrimidine, 2,4-diamino-5-((5,6-dimethoxy-3-pyridyl)methyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential as an anti-tubercular agent due to its ability to inhibit dihydrofolate reductase in Mycobacterium tuberculosis . Additionally, it has shown promise in neuroprotection and anti-inflammatory applications, particularly in the treatment of neurodegenerative diseases . Its versatility makes it a valuable compound in both biological and industrial research .
Mechanism of Action
The mechanism of action of pyrimidine, 2,4-diamino-5-((5,6-dimethoxy-3-pyridyl)methyl)- involves its interaction with specific molecular targets. For instance, in the context of anti-tubercular activity, it inhibits dihydrofolate reductase, an enzyme crucial for the synthesis of tetrahydrofolate, thereby disrupting the bacterial folate pathway . In neuroprotection, it inhibits endoplasmic reticulum stress and apoptosis pathways, providing a protective effect on neuronal cells .
Comparison with Similar Compounds
Pyrimidine, 2,4-diamino-5-((5,6-dimethoxy-3-pyridyl)methyl)- can be compared with other pyrido[2,3-d]pyrimidines, such as 2,4-diamino-6-[N-(3’,5’-dimethoxybenzyl)-N-methylamino]pyrido[2,3-d]pyrimidine and 2,4-diamino-6-[N-(3’,4’,5’-trimethoxybenzyl)-N-methylamino]pyrido[2,3-d]pyrimidine . These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activity and pharmacological properties. The unique combination of substituents in pyrimidine, 2,4-diamino-5-((5,6-dimethoxy-3-pyridyl)methyl)- contributes to its distinct pharmacological profile and potential therapeutic applications.
Properties
CAS No. |
52606-05-0 |
---|---|
Molecular Formula |
C12H15N5O2 |
Molecular Weight |
261.28 g/mol |
IUPAC Name |
5-[(5,6-dimethoxypyridin-3-yl)methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C12H15N5O2/c1-18-9-4-7(5-15-11(9)19-2)3-8-6-16-12(14)17-10(8)13/h4-6H,3H2,1-2H3,(H4,13,14,16,17) |
InChI Key |
PTTULALINDJFFK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=CC(=C1)CC2=CN=C(N=C2N)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.